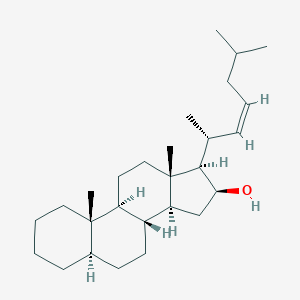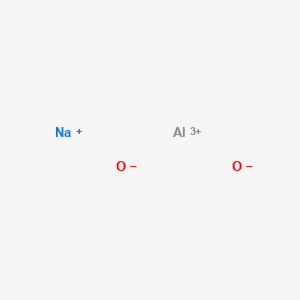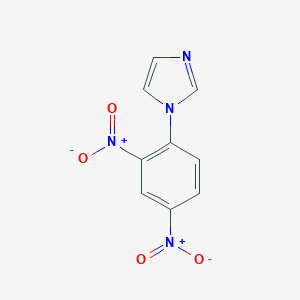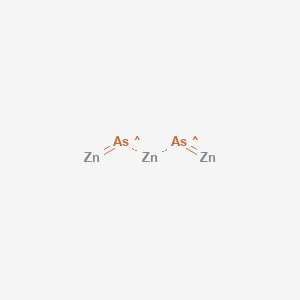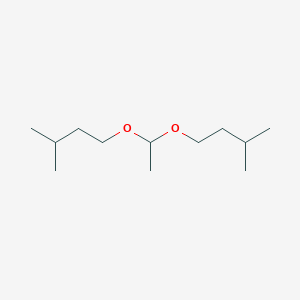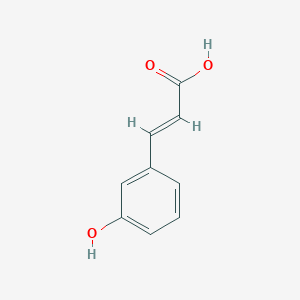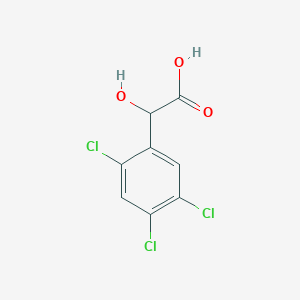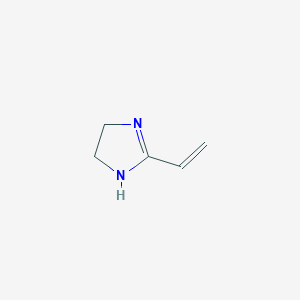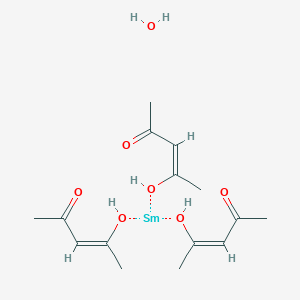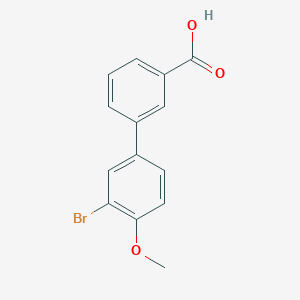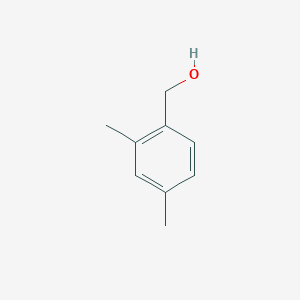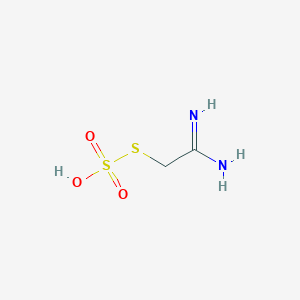
Methanethiol, amidino-, hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanethiol, amidino-, hydrogen thiosulfate, also known as AMHT, is a chemical compound that has gained significant attention due to its potential applications in scientific research. AMHT is a sulfur-containing compound that has been studied for its unique properties and mechanisms of action. In
Mécanisme D'action
The mechanism of action of Methanethiol, amidino-, hydrogen thiosulfate is not fully understood, but it is believed to be related to its sulfur-containing structure. It has been shown to interact with reactive oxygen species and to have the ability to scavenge free radicals. Methanethiol, amidino-, hydrogen thiosulfate has also been shown to activate certain enzymes, such as glutathione peroxidase, which is involved in the detoxification of reactive oxygen species.
Effets Biochimiques Et Physiologiques
Methanethiol, amidino-, hydrogen thiosulfate has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, radioprotective effects, and anti-inflammatory effects. It has also been shown to have an effect on the immune system, with studies showing that it can enhance immune function in certain situations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methanethiol, amidino-, hydrogen thiosulfate in lab experiments is its antioxidant activity, which can be useful in studying oxidative stress-related diseases. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of Methanethiol, amidino-, hydrogen thiosulfate. One area of interest is its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells. Another area of interest is its potential use in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of Methanethiol, amidino-, hydrogen thiosulfate and its potential applications in various scientific research areas.
Méthodes De Synthèse
Methanethiol, amidino-, hydrogen thiosulfate can be synthesized through a variety of methods, including the reaction of methanethiol with amidine and hydrogen thiosulfate. The reaction is typically carried out in a solvent, such as water or ethanol, and requires specific conditions, including pH and temperature, to achieve optimal yields. Other methods of synthesis include the reaction of methanethiol with thiosulfate and the reaction of amidine with thiosulfate.
Applications De Recherche Scientifique
Methanethiol, amidino-, hydrogen thiosulfate has been studied for its potential applications in various scientific research areas, including biochemistry, pharmacology, and toxicology. It has been shown to have antioxidant properties and can scavenge free radicals, making it a potential therapeutic agent for oxidative stress-related diseases. Methanethiol, amidino-, hydrogen thiosulfate has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells.
Propriétés
Numéro CAS |
10319-70-7 |
|---|---|
Nom du produit |
Methanethiol, amidino-, hydrogen thiosulfate |
Formule moléculaire |
C2H6N2O3S2 |
Poids moléculaire |
170.22 g/mol |
Nom IUPAC |
1-amino-1-imino-2-sulfosulfanylethane |
InChI |
InChI=1S/C2H6N2O3S2/c3-2(4)1-8-9(5,6)7/h1H2,(H3,3,4)(H,5,6,7) |
Clé InChI |
QRSSTPPWTDEGJW-UHFFFAOYSA-N |
SMILES |
C(C(=N)N)SS(=O)(=O)O |
SMILES canonique |
C(C(=N)N)SS(=O)(=O)O |
Autres numéros CAS |
10319-70-7 |
Synonymes |
Thiosulfuric acid hydrogen S-(2-amino-2-iminoethyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



